N-(1,3-benzodioxol-5-yl)-3-chloro-4-ethoxybenzenesulfonamide
Description
N-(1,3-benzodioxol-5-yl)-3-chloro-4-ethoxybenzenesulfonamide is a synthetic organic compound that features a benzodioxole ring, a chloro group, and an ethoxybenzenesulfonamide moiety
Properties
Molecular Formula |
C15H14ClNO5S |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-chloro-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H14ClNO5S/c1-2-20-13-6-4-11(8-12(13)16)23(18,19)17-10-3-5-14-15(7-10)22-9-21-14/h3-8,17H,2,9H2,1H3 |
InChI Key |
XDXRBXUIAGBKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-3-chloro-4-ethoxybenzenesulfonamide typically involves multi-step chemical processes. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzodioxole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Ethoxybenzenesulfonamide Moiety: This step involves the reaction of 4-ethoxybenzenesulfonyl chloride with an amine derivative of the benzodioxole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-yl)-3-chloro-4-ethoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The benzodioxole ring can undergo oxidation to form quinones, while reduction can lead to the formation of dihydrobenzodioxole derivatives.
Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: Its interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-3-chloro-4-ethoxybenzenesulfonamide exerts its effects involves several molecular targets and pathways:
Microtubule Assembly: This compound modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, contributing to its anticancer activity.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-3-chloro-4-ethoxybenzenesulfonamide can be compared with other similar compounds, such as:
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: This compound also features a benzodioxole ring and has been studied for its anticancer properties.
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: This compound has applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
